molecular formula C24H22N2O4 B3050607 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid CAS No. 273222-02-9

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Cat. No. B3050607
CAS RN: 273222-02-9
M. Wt: 402.4
InChI Key: FKBUYAZUIRMSJK-UHFFFAOYSA-N
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Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid, also known as Fmoc-Lys(Pbf)-OH, is an important chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Pbf)-OH is widely used in peptide synthesis due to its unique properties and benefits.

Scientific Research Applications

Synthesis and Peptide Research

  • Synthesis of Azatryptophan Derivatives : A class of differentially protected azatryptophan derivatives, including 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid, have been synthesized for peptide-based drug discovery. These derivatives were synthesized from N-tosyl-3-haloazaindoles and Fmoc-protected t-butyl iodoalanine via a Negishi coupling, demonstrating the utility of this compound in the synthesis of complex peptide structures (Nimje et al., 2020).

  • Preparation of Fmoc-β2hXaa-OH for Solid-Phase Syntheses : The preparation of N-Fmoc-protected β2-homoamino acids, utilizing [(9H-fluoren-9-yl)methoxy]carbonyl, highlights its role in the solid-phase synthesis of β-peptides. This method involves diastereoselective amidomethylation, demonstrating its importance in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

  • Self-Assembled Structures from Modified Amino Acids : The compound forms self-assembled structures when modified on aliphatic uncharged single amino acids. These structures vary under different conditions, showing potential for novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).

  • Controlled Morphological Changes in Self-Assembled Structures : The compound, when used as a variant in threonine and serine, shows controlled morphological transitions at the supramolecular level. This finding is significant for designing new materials and applications in nanotechnology (Kshtriya et al., 2021).

Biochemical Sensing and Imaging

  • Selective Sensing of Picric Acid, Fe3+, and L-Arginine : The compound is used in the synthesis of fluorescent sensors for selective detection of nitro compounds, metal cations, and amino acids. This demonstrates its utility in biochemical sensing applications (Han et al., 2020).

  • Bioimaging of Integrin-Targeting Probes : It is used in water-soluble fluorene derivatives for bioimaging. The compound's linear and nonlinear photophysics have been explored, showing its potential for integrin imaging in cancer research (Morales et al., 2010).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUYAZUIRMSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161162
Record name α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

273222-02-9
Record name α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273222-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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